molecular formula C8H12N2O B6271817 1-(4-methoxy-6-methylpyridin-2-yl)methanamine CAS No. 1393555-12-8

1-(4-methoxy-6-methylpyridin-2-yl)methanamine

Cat. No.: B6271817
CAS No.: 1393555-12-8
M. Wt: 152.19 g/mol
InChI Key: UWPKGGRAXCKMDD-UHFFFAOYSA-N
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Description

1-(4-Methoxy-6-methylpyridin-2-yl)methanamine (4MMP) is an organic compound with a molecular formula of C7H11N2O. It is a derivative of pyridine and is also known as 4-Methoxy-6-methylpyridine or 4-MMP. 4MMP is a highly versatile compound with a variety of applications in the fields of medicine, biochemistry, and organic synthesis. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of dyes, fragrances, and other organic chemicals.

Mechanism of Action

The mechanism of action of 4MMP is not well understood. However, it is believed to act as a proton donor, forming a complex with the substrate molecule. This complex is then broken down by a proton transfer, resulting in the formation of the desired product.
Biochemical and Physiological Effects
4MMP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, 4MMP has been found to possess anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4MMP in laboratory experiments include its low cost, high reactivity, and low toxicity. Additionally, 4MMP is easily synthesized and can be used in a variety of reactions. The main limitation of using 4MMP in laboratory experiments is its low solubility, which can make it difficult to work with in some reactions.

Future Directions

For the use of 4MMP include its use in the synthesis of peptides and other organic compounds, as well as its use in the synthesis of pharmaceuticals and pesticides. Additionally, 4MMP could be used in the development of new drugs, as well as in the development of new dyes, fragrances, and other organic chemicals. Finally, 4MMP could be used in the development of new diagnostic tools and treatments for various diseases.

Synthesis Methods

4MMP can be synthesized by a variety of methods. The most commonly used method is the condensation of pyridine with formaldehyde in the presence of a catalyst. This reaction produces 4MMP as a by-product. Other methods of synthesis include the reaction of pyridine with aldehydes or ketones, or the reaction of pyridine with an alkyl halide.

Scientific Research Applications

4MMP has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of pesticides. It has also been used in the synthesis of dyes, fragrances, and other organic chemicals. In addition, 4MMP has been used in the synthesis of peptides, amino acids, and other organic compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxy-6-methylpyridin-2-yl)methanamine involves the reaction of 4-methoxy-6-methylpyridin-2-amine with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "4-methoxy-6-methylpyridin-2-amine", "Formaldehyde", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-6-methylpyridin-2-amine in methanol.", "Step 2: Add formaldehyde to the solution and stir for 1 hour at room temperature.", "Step 3: Add sodium borohydride to the solution and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution and purify the product by column chromatography using a suitable solvent system." ] }

1393555-12-8

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(4-methoxy-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5,9H2,1-2H3

InChI Key

UWPKGGRAXCKMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN)OC

Purity

95

Origin of Product

United States

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